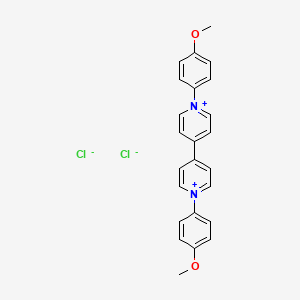

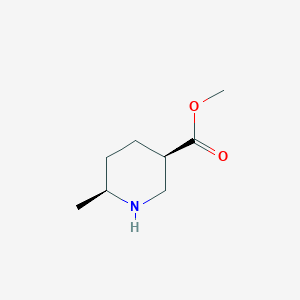

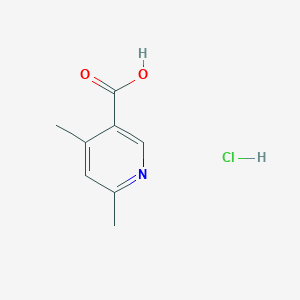

![molecular formula C30H21N9 B3071320 2,4,6-三[4-(1H-咪唑-1-基)苯基]-1,3,5-三嗪 CAS No. 1009564-95-7](/img/structure/B3071320.png)

2,4,6-三[4-(1H-咪唑-1-基)苯基]-1,3,5-三嗪

描述

2,4,6-Tris[4-(1H-imidazole-1-yl)phenyl]-1,3,5-triazine is a complex organic compound. The crystal structure of this compound has been studied and published . It has been used in the synthesis of metal-organic frameworks .

Synthesis Analysis

The crystal of N,N-dimethylformamide solvate 2,4,6-tris[4-(1H-imidazol-1-yl)phenyl]-1,3,5-triazine was synthesized by layering 3 mL of acetonitrile onto a solution of TIPT (10 mg) in 3 mL N,N-dimethylformamide in a test tube. Colorless crystals were formed after several days .Molecular Structure Analysis

The molecular structure of 2,4,6-Tris[4-(1H-imidazole-1-yl)phenyl]-1,3,5-triazine is complex. The crystal structure of this compound has been studied and published .Chemical Reactions Analysis

This compound has been used in the synthesis of metal-organic frameworks . More research is needed to fully understand the chemical reactions involving this compound.科学研究应用

配位网络和孔隙率

化合物 2,4,6-三[4-(1H-咪唑-1-基)苯基]-1,3,5-三嗪 (TIPT) 已用于合成 CdI2 型配位网络。这些网络表现出很高的热稳定性和潜在孔隙率,使其在材料科学中引人注目。这些网络的拓扑特征提供了对其结构性质的见解,与常见的平面网相比 (Zheng 等,2008)。

光伏应用

在光伏领域,TIPT 和类似分子已被合成并引入到平面钙钛矿太阳能电池的 n 型中间层中。它们的加入改善了电荷提取和稳定性,从而提高了太阳能电池的整体性能。该应用突出了 TIPT 在开发更有效的可再生能源技术中的重要性 (Lim 等,2021)。

抗真菌和抗菌特性

TIPT 基化合物已被研究其潜在的抗真菌和抗菌活性。该化合物的某些衍生物对多种真菌表现出中等至优异的活性,展示了其在制药和药学中的潜力 (Vembu 等,2016)。

作用机制

Target of Action

Imidazole derivatives, which are part of the compound’s structure, have been reported to exhibit various activities such as antimicrobial, anti-inflammatory, analgesic, antitubercular, and anticancer effects . These activities suggest that the compound may interact with a range of biological targets.

Mode of Action

Based on the known activities of imidazole derivatives , it can be inferred that the compound likely interacts with its targets to modulate their function, leading to the observed biological effects.

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives , it is likely that the compound impacts multiple pathways, potentially including those involved in inflammation, pain perception, bacterial growth, and cancer progression.

Pharmacokinetics

The compound’s physical and chemical properties, such as its molecular weight (443503) and density (13±01 g/cm3) , may influence its pharmacokinetic profile and thus its bioavailability.

Result of Action

Based on the known activities of imidazole derivatives , it can be inferred that the compound may exert a range of effects at the molecular and cellular levels, potentially including the modulation of protein function, inhibition of bacterial growth, reduction of inflammation, and interference with cancer cell proliferation.

Action Environment

For instance, the compound should be stored at 2-8℃ in a dry, sealed environment for optimal stability .

属性

IUPAC Name |

2,4,6-tris(4-imidazol-1-ylphenyl)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H21N9/c1-7-25(37-16-13-31-19-37)8-2-22(1)28-34-29(23-3-9-26(10-4-23)38-17-14-32-20-38)36-30(35-28)24-5-11-27(12-6-24)39-18-15-33-21-39/h1-21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYNZHSFXKAMGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)N4C=CN=C4)C5=CC=C(C=C5)N6C=CN=C6)N7C=CN=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H21N9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Tris[4-(1h-imidazole-1-yl)phenyl]-1,3,5-triazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

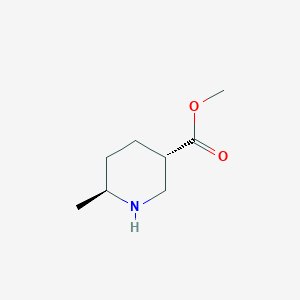

![4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071262.png)

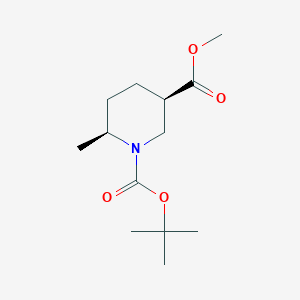

![[(1R,3Ar,4S,7aR)-1-[(2S,3S)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-yn-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B3071263.png)

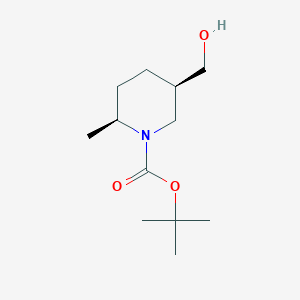

![3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B3071293.png)

![Methyl 2-[(2-{[(2-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B3071331.png)

![N-Methyl-3-[(1-phenylethyl)amino]propanamide](/img/structure/B3071332.png)